6-(Propylamino)pyridazin-3(2H)-one

説明

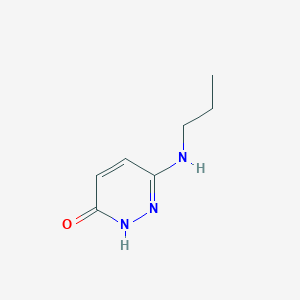

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(propylamino)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-5-8-6-3-4-7(11)10-9-6/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXUQMBGHISZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60533940 | |

| Record name | 6-(Propylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88259-79-4 | |

| Record name | 6-(Propylamino)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88259-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Propylamino)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60533940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 6 Propylamino Pyridazin 3 2h One

Retrosynthetic Analysis for 6-(Propylamino)pyridazin-3(2H)-one

A retrosynthetic analysis of this compound suggests logical disconnections to identify potential starting materials. The primary disconnection is at the C-N bond of the propylamino group. This leads to a key intermediate, a 6-halopyridazin-3(2H)-one (e.g., 6-chloropyridazin-3(2H)-one), and propylamine. This disconnection is based on a well-established nucleophilic aromatic substitution reaction. youtube.com

Further disconnection of the pyridazinone ring itself points to a γ-keto acid or a related dicarbonyl compound and hydrazine (B178648). This is a fundamental and widely used method for constructing the pyridazinone nucleus. nih.govscispace.com The γ-keto acid required would be a 4-oxohexanoic acid derivative, which can be conceptually disconnected into simpler, commercially available precursors. This strategic breakdown provides a clear and versatile roadmap for the synthesis of the target molecule.

General Synthetic Routes to the Pyridazin-3(2H)-one Nucleus

The formation of the pyridazin-3(2H)-one core is a critical step in the synthesis of this compound. The most common and robust methods involve cyclization and condensation reactions.

Cyclization Approaches for the Formation of the Pyridazinone Ring

The cyclization of γ-keto acids with hydrazine hydrate (B1144303) is a primary method for synthesizing 4,5-dihydropyridazin-3(2H)-ones. nih.govscispace.com For instance, the reaction of a 4-oxoalkanoic acid with hydrazine hydrate in a suitable solvent like ethanol (B145695) under reflux conditions leads to the formation of the corresponding 6-substituted-4,5-dihydropyridazin-3(2H)-one. nih.gov Subsequent dehydrogenation, often achieved by treatment with bromine in acetic acid, yields the aromatic pyridazin-3(2H)-one ring. nih.gov This two-step process is a reliable route to a variety of 6-substituted pyridazinones.

Another approach involves the reaction of mucochloric acid with an alkylating agent like benzene (B151609) in a Friedel-Crafts reaction to form a γ-lactone, which can then be treated with hydrazine to yield a 6-substituted-5-chloro-2H-pyridazin-3-one. clockss.org

Condensation Reactions in Pyridazinone Synthesis

Condensation reactions provide another versatile entry to the pyridazinone scaffold. One-pot multicomponent reactions have been developed, for example, using arenes, cyclic anhydrides, and an arylhydrazine in the presence of a recyclable catalyst to produce pyridazinones in high yield. scispace.com Another method involves the condensation of 3-oxo-3-substituted-2-arylhydrazonals with active methylenenitriles, which can lead to pyridazinone derivatives. researchgate.net Furthermore, the reaction of glyoxylic acid with acetophenones and hydrazine hydrate in a one-pot synthesis has been utilized to create 6-aryl-pyridazin-3(2H)-ones. researchgate.net These condensation strategies often offer advantages in terms of efficiency and atom economy.

Specific Methodologies for Introducing the Propylamino Moiety at Position 6

Once the pyridazinone ring is formed, the introduction of the propylamino group at the 6-position is the final key transformation. This can be accomplished through direct amination of a suitable pyridazinone intermediate or by carrying the nitrogen functionality through the synthesis from pre-functionalized starting materials.

Direct Amination Strategies of Pyridazinone Intermediates

A common and effective method for introducing an amino group at the 6-position of the pyridazinone ring is through nucleophilic aromatic substitution (SNAr) of a 6-halo-pyridazin-3(2H)-one intermediate. youtube.com The pyridazinone core can be converted to a 6-chloro derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govgoogle.com The resulting 6-chloropyridazin-3(2H)-one is an activated substrate for nucleophilic attack.

The reaction of the 6-chloropyridazin-3(2H)-one with propylamine, often heated in a suitable solvent, results in the displacement of the chloride and the formation of the desired this compound. youtube.com This reaction is a standard procedure for the synthesis of 6-aminopyridazinone derivatives. The reactivity of the halopyridine is enhanced by the electron-withdrawing nature of the pyridazinone ring, facilitating the addition-elimination mechanism of the SNAr reaction. libretexts.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 6-Chloropyridazin-3(2H)-one | Propylamine | This compound | Nucleophilic Aromatic Substitution | youtube.com |

| 6-Phenyl-5-chloro-2H-pyridazin-3-one | Piperazine | 6-Phenyl-5-(piperazin-1-yl)-2H-pyridazin-3-one | Nucleophilic Aromatic Substitution | clockss.org |

Synthesis via Pre-functionalized Starting Materials

An alternative strategy involves incorporating the nitrogen functionality at an earlier stage of the synthesis. This can be achieved by starting with a β-(aminophenyl)propionic acid derivative. Cyclization of this precursor with hydrazine hydrate would yield a 6-(aminophenyl)-2,3,4,5-tetrahydropyridazin-3-one. researchgate.net While this example leads to an aminophenyl substituent, a similar conceptual approach using a starting material already containing the propylamino group could potentially be devised, although it is a less common route for this specific target molecule.

Post-cyclization Amination and Alkylation Reactions on the Pyridazinone Ring

The introduction of the propylamino group at the C-6 position of the pyridazinone ring is typically achieved after the formation of the heterocyclic core, most commonly through nucleophilic substitution. A key precursor for this reaction is a 6-halopyridazin-3(2H)-one, often 6-chloropyridazin-3(2H)-one. The reaction involves the displacement of the halogen atom by propylamine.

Further functionalization can be achieved through alkylation, which predominantly occurs at the N-2 position of the pyridazinone ring due to the electronic characteristics of the heterocycle. The N-alkylation of 6-substituted-3(2H)-pyridazinones is a common strategy to introduce diverse substituents. For instance, the reaction of a 6-substituted-3(2H)-pyridazinone with an alkyl halide, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate in a solvent like acetone, leads to the corresponding N-2-alkylated product. nih.gov

Chemical Modifications and Analogous Compound Synthesis for Structure-Activity Relationship Studies

To investigate the structure-activity relationship of this compound, various chemical modifications are performed at different positions of the molecule.

The N-2 position of the this compound is a primary site for derivatization to explore the impact of different substituents on its biological activity. A general method for this modification involves the reaction of the parent pyridazinone with various alkylating or acylating agents.

For example, a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized where one of the substituents is at the N-2 position. nih.gov The synthesis of ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate demonstrates a typical N-alkylation, where the pyridazinone is refluxed with ethyl bromoacetate and potassium carbonate in acetone. nih.gov This ester can be further converted to an acetohydrazide by reacting with hydrazine hydrate, which can then be used to synthesize a variety of benzalhydrazone derivatives. nih.gov These reactions highlight the versatility of the N-2 position for introducing complex side chains.

Below is a table summarizing examples of N-2 derivatization of pyridazinone cores:

| Starting Pyridazinone | Reagent | Resulting N-2 Substituent | Reference |

|---|---|---|---|

| 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | Ethyl bromoacetate | -CH2COOC2H5 | nih.gov |

| 6-(o-tolyloxy)pyridazin-3(2H)-one | Propyl bromide | -CH2CH2CH3 | nih.gov |

| 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one | Benzyl (B1604629) chloride | -CH2Ph | nih.gov |

Modifications to the propyl chain and the amino group at the C-6 position are crucial for fine-tuning the properties of the molecule. This can involve altering the length of the alkyl chain or introducing substituents on the nitrogen atom of the amino group.

While direct modification of the propyl chain on the pre-formed this compound is less common, the synthesis of analogs with different alkylamino chains is readily achieved by reacting 6-chloropyridazin-3(2H)-one with various primary or secondary amines.

Furthermore, the nitrogen of the propylamino group can be a site for further reactions, such as acylation or alkylation, to introduce additional diversity, leading to compounds like 6-(N-acyl-N-propylamino)pyridazin-3(2H)-one or 6-(N-alkyl-N-propylamino)pyridazin-3(2H)-one.

The C-4 and C-5 positions of the pyridazinone ring offer additional sites for chemical modification, although they are generally less reactive than the N-2 position. Introduction of substituents at these positions can significantly influence the planarity and electronic distribution of the ring system.

One approach to functionalize the C-4 and C-5 positions is through condensation reactions. For instance, 4,5-dihydro-3(2H)-pyridazinones can react with aromatic aldehydes in the presence of a base like sodium ethoxide to afford 4-substituted benzyl pyridazinones. researchgate.net Dehydrogenation of 4,5-dihydropyridazinones, for example using bromine in acetic acid, can also be a route to introduce unsaturation and further functionalize the C-4/C-5 bond. nih.govresearchgate.netgazi.edu.tr

Palladium-catalyzed cross-coupling reactions are also employed to introduce substituents at the C-5 position. A series of 5-substituted-6-phenyl-3(2H)-pyridazinones were prepared using a palladium-catalyzed retro-ene-assisted method. nih.gov Additionally, the synthesis of 5-dialkylamino-6-aryl-(2H)-pyridazin-3-one has been achieved from 5,6-dichloropyridazinone via a Suzuki-Miyaura cross-coupling reaction. researchgate.net The synthesis of 4-halo-substituted pyridazines has also been reported, which can serve as versatile intermediates for further functionalization at the C-4 position through various coupling reactions. nih.govresearchgate.net

The following table provides examples of functionalization at the C-4 and C-5 positions:

| Starting Material | Reaction/Reagent | Position Functionalized | Resulting Structure/Substituent | Reference |

|---|---|---|---|---|

| 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | Aromatic aldehydes/Sodium ethoxide | C-4 | 4-Substituted benzyl | researchgate.net |

| 6-phenyl-3(2H)-pyridazinone derivative | Palladium-catalyzed retro-ene-assisted method | C-5 | Various substituents | nih.gov |

| 5,6-dichloropyridazinone | Suzuki-Miyaura cross-coupling with arylboronic acids | C-5 and C-6 | 5-dialkylamino-6-aryl | researchgate.net |

| 7-amino-3-tert-butyl-4-oxo-6H-pyrazolo[5,1-c] nih.govscispace.comnih.govtriazine-8-carboxylic acid | I2/TEA followed by NaBH4 | C-8 (analogous to C-4/C-5) | Decarboxylation and potential for halogenation | researchgate.net |

Advanced Synthetic Techniques for Efficient Production

To improve the efficiency and environmental friendliness of synthesizing pyridazinone derivatives, advanced synthetic techniques such as one-pot methodologies have been developed.

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer several advantages, including reduced reaction times, lower costs, and less waste generation.

Several one-pot procedures for the synthesis of substituted pyridazinones have been reported. For example, a one-pot, three-component synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones has been developed by reacting alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate in water at room temperature. researchgate.net Another one-pot strategy for the synthesis of phthalazines and pyridazino-aromatics starts from aromatic aldehydes. nih.gov Furthermore, polysubstituted pyridines can be prepared through a one-pot three-component cyclocondensation process, which showcases the utility of such methods in constructing heterocyclic systems. core.ac.uk The synthesis of pyridazine (B1198779) C-nucleosides has also been achieved via a mild three-step one-pot procedure involving singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization. mdpi.com These methodologies provide efficient routes to complex pyridazinone derivatives that would otherwise require lengthy synthetic sequences.

Catalytic and Green Chemistry Approaches in Pyridazinone Synthesis

The evolution of synthetic organic chemistry in the 21st century is increasingly driven by the principles of green chemistry, which prioritize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyridazinone synthesis, this has led to a significant shift away from traditional methods that often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Researchers are now focusing on the development of catalytic and other green methodologies that offer greater efficiency, selectivity, and environmental compatibility. These approaches not only align with the goals of sustainable chemistry but also often provide superior synthetic outcomes, such as higher yields and shorter reaction times.

A variety of innovative techniques, including microwave-assisted synthesis, ultrasound irradiation, and the use of environmentally benign catalysts, have been successfully applied to the synthesis of the pyridazinone scaffold. tandfonline.comresearchgate.net These methods represent a significant advancement in the field, paving the way for more economical and sustainable production of this important class of heterocyclic compounds.

Catalytic Strategies in Pyridazinone Synthesis

The use of catalysts is a cornerstone of green chemistry, as they can facilitate reactions with high efficiency and selectivity, often under milder conditions than stoichiometric methods. In pyridazinone synthesis, various catalytic systems have been explored, with a particular emphasis on transition metal catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be a highly effective method for the functionalization of the pyridazinone core. researchgate.net This reaction allows for the introduction of a wide range of aryl substituents, providing a versatile tool for the synthesis of diverse pyridazinone derivatives. The use of ionic liquids, such as [bmim]Br/AlCl3, as a catalyst has also been reported, offering advantages such as environmental compatibility, reusability, and operational simplicity.

Beyond palladium, other transition metals have also been employed in catalytic pyridazinone synthesis. Copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines and pyridazines. organic-chemistry.org Furthermore, ruthenium-catalyzed reactions utilizing alkyne diols as reactants have been explored for the construction of the pyridazine ring. liberty.edu

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium-based catalysts | Suzuki-Miyaura cross-coupling | Effective for introducing aryl substituents to the pyridazinone core. | researchgate.net |

| [bmim]Br/AlCl3 (Ionic Liquid) | Friedel–Crafts acylation and cyclization | Environmentally compatible, reusable, non-toxic, and non-corrosive. | |

| Copper(II) | Aerobic 6-endo-trig cyclization | Efficient synthesis of 1,6-dihydropyridazines and pyridazines. | organic-chemistry.org |

| Ruthenium-based catalysts | Cyclization of alkyne diols | Alternative route for pyridazine ring formation. | liberty.edu |

Green Chemistry Approaches in Pyridazinone Synthesis

In addition to catalytic methods, a range of other green chemistry techniques have been successfully applied to the synthesis of pyridazinones, further enhancing the sustainability of their production.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. tandfonline.comasianpubs.org In the synthesis of pyridazinone derivatives, microwave-assisted methods have been shown to be highly efficient, providing excellent yields in a fraction of the time required for conventional heating. ekb.eg This technique is particularly well-suited for rapid reaction screening and optimization, accelerating the discovery of new synthetic routes.

| Pyridazinone Derivative | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Thieno[3,4-d]pyridazinones | Neat reaction, microwave irradiation | Excellent yield, shorter reaction time, avoids volatile and toxic solvents. | |

| Sulfonamide-containing pyridazines | Microwave irradiation | Efficient and simple synthesis. | tandfonline.comtandfonline.com |

| Substituted pyridazinones | Microwave irradiation | Significant acceleration of cycloaddition reactions. |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, offers another environmentally friendly approach to pyridazinone synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This technique has been used for the synthesis of pyridazinone derivatives in neat (solvent-free) conditions, completely avoiding the use of volatile and toxic organic solvents. researchgate.net

Solvent-Free and Grinding Methods:

The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reactions offer an ideal solution, and have been successfully employed in pyridazinone synthesis, often in combination with microwave or ultrasound irradiation. Mechanical grinding of reactants in the absence of a solvent is another green technique that has been used for the synthesis of pyridazinone derivatives, offering a simple, efficient, and environmentally benign alternative to traditional solution-phase chemistry. ekb.eg

Multi-Component Reactions:

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly desirable from a green chemistry perspective. They offer high atom economy, reduce the number of synthetic steps, and minimize waste generation. A novel one-pot, three-component reaction has been developed for the synthesis of 4-cyano-3(2H)-pyridazinones, demonstrating the potential of MCRs in the efficient construction of the pyridazinone scaffold. researchgate.net

Computational and Molecular Design Studies for 6 Propylamino Pyridazin 3 2h One and Its Analogues

Molecular Modeling and Conformational Analysis of 6-(Propylamino)pyridazin-3(2H)-one

While specific molecular modeling and conformational analysis studies exclusively focused on this compound are not extensively detailed in publicly available literature, the general principles of these analyses are fundamental to understanding its behavior. Molecular modeling allows for the three-dimensional visualization of the compound, which is crucial for understanding its spatial arrangement and potential interactions with biological targets.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations offer profound insights into the electronic properties of a molecule, which are pivotal for its reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Although specific DFT studies on this compound are not readily found, DFT calculations on related pyrazine (B50134) derivatives have been performed to understand their electronic structures, the effect of substituents, and structure-physicochemical property/activity relationships. semanticscholar.org These studies typically involve calculating properties such as NBO charges, bond lengths, dipole moments, and heats of formation to build a comprehensive electronic profile of the molecule. semanticscholar.org For this compound, DFT calculations would be invaluable in determining the electron distribution across the molecule, identifying regions that are electron-rich or electron-poor, and predicting its reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. For this compound, an MEP analysis would highlight the electrophilic (positive potential) and nucleophilic (negative potential) regions, providing clues about its potential hydrogen bonding capabilities and other non-covalent interactions.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. For pyrazine derivatives, a small frontier orbital gap has been associated with higher reactivity. semanticscholar.org

Ligand-Based Drug Design (LBDD) Approaches for Pyridazinone Derivatives

Ligand-based drug design (LBDD) is a strategy employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. For pyridazinone derivatives, pharmacophore models have been developed to identify the key structural features required for various biological activities, such as anti-inflammatory and anticancer effects. nih.govnih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.com This approach has been successfully used to identify novel pyridazinone-based compounds with potential therapeutic applications. nih.gov For instance, a pharmacophore-based inverse virtual screening of a library of pyridazinone-based analogues led to the identification of aspartate aminotransferase as a potential new target. nih.gov

| Pharmacophore Feature | Description | Relevance to Pyridazinone Derivatives |

| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | The carbonyl oxygen and nitrogen atoms in the pyridazinone ring are key hydrogen bond acceptors. |

| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | The N-H group in the pyridazinone ring and the amino group of the propylamino side chain can act as hydrogen bond donors. |

| Hydrophobic Group | A nonpolar group that avoids contact with water. | The propyl group and the aromatic pyridazinone ring contribute to hydrophobic interactions. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | The pyridazinone ring provides a scaffold for aromatic interactions within a binding site. |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For pyridazinone derivatives, QSAR studies have been conducted to understand the structural requirements for activities such as phosphodiesterase 3A (PDE3A) inhibition and acetylcholinesterase inhibition. plos.orgresearchgate.net These studies have revealed that factors like steric and hydrophobic properties, as well as the nature and position of substituents on the pyridazinone ring, play a significant role in determining the biological activity. plos.org For example, in a study on PDE3A inhibitors, it was found that steric and hydrophobic fields were the primary descriptors of inhibitory activity. plos.org

| QSAR Descriptor | Influence on Activity of Pyridazinone Derivatives |

| Steric Properties (e.g., molecular volume, surface area) | The size and shape of substituents can either enhance or hinder the binding of the molecule to its target. |

| Hydrophobic Properties (e.g., LogP) | Hydrophobicity often correlates with the ability of a molecule to cross cell membranes and interact with hydrophobic pockets in a receptor. |

| Electronic Properties (e.g., partial charges, dipole moment) | The electronic distribution influences the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with the target. |

Structure-Based Drug Design (SBDD) and Molecular Docking

Structure-based drug design relies on the three-dimensional structure of a biological target to design and refine potential inhibitors. Molecular docking, a key component of SBDD, predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and mechanism of action. tandfonline.comamazonaws.com

Molecular docking studies have been instrumental in predicting how pyridazinone derivatives, including analogues of this compound, interact with various biological targets. These computational simulations explore the conformational space of both the ligand and the target's active site to identify the most stable binding poses.

For instance, in the development of novel pyridazinone inhibitors for Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases, molecular docking revealed that these compounds bind within the active site channel. nih.gov This binding is distinct from irreversible inhibitors that target the active site's 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor. nih.gov Similarly, docking studies of pyridazinone derivatives as monoamine oxidase B (MAO-B) inhibitors have shown that the pyridazinone scaffold can effectively occupy the enzyme's binding pocket. mdpi.com

In another example, docking simulations of pyridazinone derivatives targeting the epidermal growth factor receptor (EGFR) provided evidence of high binding affinity, suggesting a potential mechanism for their cytotoxic effects on cancer cells. researchgate.net The active site of aspartate aminotransferase has also been identified as a potential target for pyridazinone-based molecules through computational screening. tandfonline.com

The table below summarizes the predicted binding modes for representative pyridazinone analogues with their respective biological targets.

| Compound/Analogue Class | Biological Target | Predicted Binding Mode | Key Interacting Residues | Reference |

| Pyridazinone Derivatives | Vascular Adhesion Protein-1 (VAP-1) | Binds in the active site channel near the secondary imidazole (B134444) binding site. | Thr212, Arg216 | nih.gov |

| Pyridazinone Derivatives (TR2, TR15, TR16) | Monoamine Oxidase B (MAO-B) | The meta-methoxy ring of TR2 reaches the aromatic cage formed by FAD, Y398, and Y435. The pyridazinone rings of TR15 and TR16 interact with Y326. | E84, Y326, Y398, Y435, F343 | mdpi.com |

| Pyridazinone Derivatives | Epidermal Growth Factor Receptor (EGFR) | High binding affinity within the active site. | Not specified | researchgate.net |

| Pyridazinone-based Small Molecules | Aspartate Aminotransferase (AST) | Interacts with the active site, with the guanidinium (B1211019) groups of Arg-386 interacting with the substrate's carboxylate groups. | Arg-386 | tandfonline.com |

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Molecular docking simulations are crucial for elucidating these interactions, which typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the case of pyridazinone inhibitors of VAP-1, hydrogen bonding plays a significant role. For example, the oxygen atom of the pyridazinone ring can interact with a water molecule, which in turn can mediate interactions with the protein. nih.gov Additionally, a threonine residue (Thr212) in the active site can form a hydrogen bond with an arginine residue (Arg216), influencing the binding of the inhibitor. nih.gov

For pyridazinone-based MAO-B inhibitors, key interactions include hydrogen bonds between the carbonyl group of the pyridazinone ring and the phenol (B47542) group of a tyrosine residue (Y326). mdpi.com Furthermore, π-π stacking interactions are observed between the pyridazinone ring and other aromatic residues like tyrosine (Y398) and phenylalanine (F343). mdpi.com The ability of the pyridazinone ring to act as a hydrogen bond acceptor is a recurring theme in its molecular recognition at various protein targets. nih.gov

The following table details the key intermolecular interactions identified through molecular docking for pyridazinone analogues.

| Analogue/Target | Interaction Type | Interacting Groups/Residues | Reference |

| Pyridazinone/VAP-1 | Hydrogen Bond | Pyridazinone oxygen with water molecule; Thr212 with Arg216 | nih.gov |

| Pyridazinone/MAO-B | Hydrogen Bond | Pyridazinone carbonyl with Tyr326 | mdpi.com |

| Pyridazinone/MAO-B | π-π Stacking | Pyridazinone ring with Tyr398 and Phe343 | mdpi.com |

| Pyridazinone/HRV Capsid | Hydrogen Bond (water-mediated) | Pyridazine (B1198779) nitrogen with Leu106 and Asn219 via a water molecule | nih.gov |

| Pyridazinone/HRV Capsid | π-π Stacking | Pyridazine ring with Tyr197 | nih.gov |

In Silico Prediction of ADME Attributes for Research Applications

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile. In silico ADME prediction tools are increasingly used in early-stage drug discovery to assess the drug-like properties of compounds and identify potential liabilities. d-nb.infojetir.org

Computational models can predict various parameters related to the absorption and distribution of a compound, such as its lipophilicity (logP), topological polar surface area (TPSA), and permeability. For pyridazinone derivatives, these predictions are crucial for optimizing their potential for oral bioavailability and distribution to the target tissues.

In silico analyses of pyridazinone analogues have been performed using platforms like SwissADME. mdpi.com These tools can generate a "bioavailability radar" that assesses drug-likeness based on physicochemical properties. mdpi.com For a series of MAO-B inhibitors with a pyridazinone core, these predictions helped in the rational design of compounds with favorable pharmacokinetic profiles. mdpi.com Generally, pyridazinone derivatives can be designed to adhere to established drug-likeness rules, such as Lipinski's Rule of Five, which suggests that compounds with certain physicochemical properties are more likely to be orally bioavailable. japsonline.com

The table below presents a hypothetical in silico ADME profile for this compound, based on general characteristics of similar compounds.

| Parameter | Predicted Value/Range | Implication for ADME |

| Molecular Weight | 150-200 g/mol | Favorable for oral absorption (Lipinski's rule) |

| logP | 1.0 - 2.5 | Optimal lipophilicity for cell membrane permeability |

| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | Good intestinal absorption and cell permeability |

| Hydrogen Bond Donors | 2 | Adherence to drug-likeness rules |

| Hydrogen Bond Acceptors | 3 | Adherence to drug-likeness rules |

| Oral Bioavailability Score | 0.55 | High probability of good oral bioavailability |

The metabolic stability of a compound is a critical determinant of its half-life and duration of action. In silico tools can predict potential sites of metabolism, primarily by cytochrome P450 (CYP) enzymes. This information allows medicinal chemists to modify the chemical structure to block or reduce metabolic degradation.

For a series of piperazin-1-ylpyridazines, a combination of empirical metabolite identification and computational predictive models was used to improve metabolic stability. nih.gov It was found that modifications at specific sites could enhance the in vitro intrinsic clearance by over 50-fold. nih.gov For instance, the pyridazine ring itself was found to be relatively stable compared to a pyrazine ring in the same position. nih.gov However, N-oxidation of the pyridazine ring was identified as a potential metabolic pathway. nih.gov

By identifying the "soft spots" for metabolism, such as benzylic positions or specific nitrogen atoms, medicinal chemists can introduce chemical modifications, like fluorination or steric hindrance, to enhance the metabolic stability of pyridazinone-based compounds. nih.gov

The following table summarizes common metabolic pathways predicted for pyridazinone analogues.

| Metabolic Reaction | Predicted Site | Strategy to Improve Stability | Reference |

| N-oxidation | Pyridazine nitrogen | Substitution on the pyridazine ring | nih.gov |

| Benzylic Oxidation | Carbon adjacent to an aromatic ring | Introduction of blocking groups (e.g., fluorine) | nih.gov |

| N-dealkylation | Alkyl groups attached to nitrogen | Modification of the alkyl chain | Not specified |

Future Perspectives and Advanced Research Areas for 6 Propylamino Pyridazin 3 2h One

Development of Multi-Targeting Pyridazinone Derivatives

The pyridazinone nucleus is a privileged structure in medicinal chemistry, offering the potential to design single molecules that can interact with multiple biological targets. nih.govnih.gov This multi-target approach is gaining traction as a strategy to tackle complex diseases with multifactorial causes.

Researchers are actively designing and synthesizing novel pyridazinone-based compounds with the aim of creating dual-action or multi-target agents. nih.gov For instance, the structural features of pyridazinones can be modified to inhibit different enzymes or receptors involved in a particular disease pathway. This can lead to enhanced therapeutic efficacy and potentially reduce the likelihood of drug resistance.

One strategy involves the hybridization of the pyridazinone scaffold with other pharmacophoric groups known to have specific biological activities. acs.org This can result in hybrid molecules with a broader spectrum of action. For example, by combining the pyridazinone core with moieties known to inhibit kinases, researchers are exploring the development of new anticancer agents. researchgate.net

Table 1: Examples of Multi-Targeting Approaches with Pyridazinone Derivatives

| Therapeutic Area | Targets | Rationale |

| Cancer | VEGFR-2, other kinases | Inhibit angiogenesis and tumor growth through multiple pathways. nih.govnih.gov |

| Inflammation | COX-2, PDE4 | Provide anti-inflammatory effects by targeting different inflammatory mediators. nih.govnih.gov |

| Infectious Diseases | Bacterial and Fungal Targets | Develop dual antimicrobial and antifungal agents to combat complex infections. nih.gov |

Investigation into Resistance Mechanisms Associated with Pyridazinones

The emergence of drug resistance is a significant challenge in the treatment of various diseases, including cancer and infectious diseases. nih.gov Understanding the mechanisms by which cells or microorganisms develop resistance to pyridazinone-based compounds is crucial for the long-term success of these therapeutic agents.

Research in this area focuses on identifying the molecular changes that lead to reduced drug efficacy. This could involve mutations in the target protein, increased drug efflux from the cell, or the activation of alternative signaling pathways that bypass the drug's effect. For example, in the context of antimicrobial resistance, studies are investigating how bacteria like Staphylococcus aureus develop resistance to pyridazinone derivatives. nih.gov

By elucidating these resistance mechanisms, scientists can develop strategies to overcome them. This might involve designing new pyridazinone analogs that are less susceptible to resistance or co-administering pyridazinones with other drugs that can counteract the resistance mechanisms.

Exploration of Novel Therapeutic Areas for Pyridazinone Scaffolds

The broad biological activity of pyridazinone derivatives suggests that their therapeutic potential may extend beyond their currently established applications. nih.govnih.govscispace.com Researchers are continually exploring new therapeutic areas where the unique properties of the pyridazinone scaffold can be exploited.

The pyridazinone structure has been associated with a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and cardiovascular-protective activities. nih.govsarpublication.com This versatility opens up possibilities for their use in treating a diverse range of conditions.

Recent studies have investigated the potential of pyridazinone derivatives in areas such as:

Neurodegenerative Diseases: Some pyridazinone derivatives have shown potential in modulating pathways associated with neuroinflammation, which is implicated in diseases like Alzheimer's. nih.gov

Renal Diseases: A pyridazinone-based TRPC5 inhibitor, GFB-887, has shown therapeutic potential in clinical trials for a rare chronic kidney disease. nih.gov

Parasitic Diseases: Researchers have designed pyridazinone-based inhibitors of the Trypanosoma cruzi proteasome as potential treatments for Chagas disease. acs.org

Integration with Advanced Drug Discovery Platforms and High-Throughput Screening

The integration of pyridazinone libraries with advanced drug discovery platforms is accelerating the identification of new therapeutic leads. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against specific biological targets. nih.gov

Computational methods, such as virtual screening and pharmacophore modeling, are also playing a crucial role in the discovery of novel pyridazinone-based drugs. tandfonline.comnih.gov These in silico techniques help to predict the potential activity of new compounds and prioritize them for synthesis and biological testing, thereby streamlining the drug discovery process. nih.gov The use of these platforms can help in repurposing existing pyridazinone-based compounds for new therapeutic indications. tandfonline.comnih.gov

Synergistic Approaches with Existing Therapeutic Agents

Combining pyridazinone derivatives with existing drugs is a promising strategy to enhance therapeutic outcomes and combat drug resistance. Synergistic interactions can occur when two drugs work together to produce an effect that is greater than the sum of their individual effects.

For instance, in cancer therapy, pyridazinone-based compounds that inhibit specific signaling pathways could be used in combination with conventional chemotherapy or immunotherapy to achieve a more potent antitumor effect. This approach could also allow for the use of lower doses of each drug, potentially reducing side effects.

Research is ongoing to identify effective combination therapies involving pyridazinone derivatives for various diseases. These studies often involve in vitro and in vivo models to evaluate the efficacy and safety of the drug combinations.

Translational Research Considerations in Pyridazinone Development (Pre-clinical Phases)

Translating promising pyridazinone-based compounds from the laboratory to the clinic requires careful consideration of their preclinical development. This phase involves a series of studies to evaluate the safety, efficacy, and pharmacokinetic properties of a drug candidate before it can be tested in humans.

Key aspects of translational research for pyridazinone derivatives include:

Pharmacokinetics and ADME: Studies on the absorption, distribution, metabolism, and excretion (ADME) of these compounds are essential to understand how they behave in the body. nih.gov

Toxicity Studies: In vivo studies in animal models are conducted to assess the potential toxicity of the compounds and to determine a safe dose range for clinical trials. acs.org

Efficacy in Disease Models: The therapeutic efficacy of pyridazinone derivatives is evaluated in relevant animal models of the target disease. nih.gov

The data generated during these preclinical phases are critical for obtaining regulatory approval to initiate clinical trials in humans.

Q & A

Basic: What are the common synthetic routes for 6-(Propylamino)pyridazin-3(2H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as condensation of pyridazinone precursors with propylamine derivatives. For example, nucleophilic substitution or reductive amination can introduce the propylamino group. Reaction optimization includes adjusting temperature (e.g., 80–110°C), solvent polarity (DMF or ethanol), and catalyst selection (e.g., NaBH₄ for reductions). Purification via column chromatography (e.g., hexane/ethyl acetate gradients) ensures high yield and purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm hydrogen/carbon environments, e.g., distinguishing propylamino chain protons (δ 1.0–3.0 ppm) and pyridazinone aromatic signals (δ 7.0–8.5 ppm).

- IR Spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₇H₁₂N₄O). Cross-referencing with computational tools (e.g., ChemDraw) ensures structural accuracy .

Advanced: How are biological activities (e.g., anticonvulsant, antimicrobial) evaluated for pyridazinone derivatives?

Standard protocols include:

- In Vivo Models : Rodent convulsion assays (e.g., isoniazid-induced seizures) with dose-response curves (e.g., 25–100 mg/kg) and reference drugs (phenytoin).

- In Vitro Microbial Assays : Broth microdilution against Gram-positive/negative bacteria (MIC values). Data interpretation requires statistical validation (e.g., ANOVA) and comparison to structurally similar analogs (e.g., chloro vs. methyl substituents) .

Advanced: What computational methods predict ADMET properties of this compound?

In silico tools like SwissADME or ProTox-II calculate:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.

- Toxicity Endpoints : Hepatic toxicity via cytochrome P450 interactions.

- Bioavailability : Rule-of-five compliance (molecular weight <500, LogP <5). Structural analogs with triazine or benzodiazepine moieties show predictive trends in metabolic stability .

Basic: What safety precautions are necessary when handling this compound?

Refer to SDS guidelines:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis.

- Storage : Inert atmosphere (N₂) at –20°C to prevent degradation. Note LD₅₀ data from structurally related compounds (e.g., acute oral toxicity >500 mg/kg in rodents) .

Advanced: How do substituents influence the biological activity of pyridazinone derivatives?

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance anticonvulsant activity (e.g., ED₅₀ reduction by 40% vs. methyl groups).

- Hydrophobic Chains (e.g., propylamino): Improve membrane permeability. Comparative analysis via Tanimoto coefficients (≥0.85) identifies pharmacophore similarities to bioactive triazines .

Advanced: What green chemistry approaches optimize the synthesis of pyridazinones?

Eco-friendly methods include:

- Ultrasound-Assisted Synthesis : Reduces reaction time (3–4 hours vs. 24 hours) and improves yield (83% vs. 60% conventional).

- Solvent Selection : Aqueous or ethanol systems minimize waste.

- Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse for 5+ cycles .

Advanced: How are spectral data contradictions resolved during structural elucidation?

Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons).

- X-ray Crystallography : Provides definitive confirmation of stereochemistry for crystalline derivatives.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison .

Basic: Which purification techniques are effective for isolating this compound?

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor via TLC (Rf 0.3–0.5) .

Advanced: What experimental strategies identify the biological targets of this compound?

- Enzyme Assays : Screen against kinase panels (e.g., p38 MAPK IC₅₀ determination via fluorescence polarization).

- Molecular Docking : AutoDock Vina predicts binding modes to receptors (e.g., PDE inhibitors).

- CRISPR-Cas9 Knockout Models : Validate target engagement (e.g., reduced efficacy in PDE4B⁻/⁻ cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。